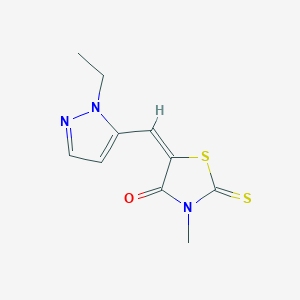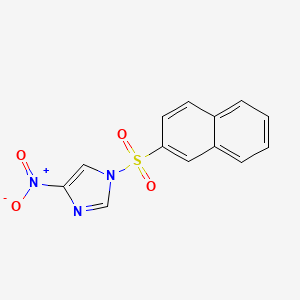
Thiazolidin-4-one, 5-(2-ethyl-2H-pyrazol-3-ylmethylene)-3-methyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound that features a pyrazole and thiazolone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatographic techniques to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolone moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution might involve reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The pyrazole and thiazolone moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 1-ETHYL-1H-PYRAZOL-5-YL
Uniqueness
5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of pyrazole and thiazolone moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H11N3OS2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
(5E)-5-[(2-ethylpyrazol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS2/c1-3-13-7(4-5-11-13)6-8-9(14)12(2)10(15)16-8/h4-6H,3H2,1-2H3/b8-6+ |
InChI Key |
CDYGGQVUSIEGKE-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\C(=O)N(C(=S)S2)C |
Canonical SMILES |
CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-1-[4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10952137.png)
![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952152.png)
![3-methyl-2-({2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}sulfanyl)-1H-imidazol-3-ium](/img/structure/B10952158.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10952161.png)
![1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10952163.png)
![4-[3-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952169.png)
![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10952185.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)
![Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate](/img/structure/B10952194.png)
![{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B10952203.png)
![N-(4-acetylphenyl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10952207.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

